molecular formula C17H14N4O2 B1310472 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 641569-94-0

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Katalognummer: B1310472
CAS-Nummer: 641569-94-0
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: LDLZPHLSVKGFSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Properties 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS: 641569-94-0) is an aromatic carboxylic acid with the molecular formula C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g/mol . Its structure features a benzene ring substituted with a methyl group at the 4-position, an aminopyrimidine moiety, and a pyridine ring linked via the pyrimidine scaffold . This compound is typically synthesized as a white to off-white crystalline solid, with purity levels ≥95% in commercial batches .

Pharmacological Significance
Primarily, this compound serves as a critical intermediate in synthesizing nilotinib (a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and acute lymphoblastic leukemia) . It is also utilized in the development of hybrid molecules targeting histone deacetylases (HDACs) and kinases, such as chimeric imatinib derivatives .

Eigenschaften

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZPHLSVKGFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439380
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-94-0
Record name 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Preparation Overview

The synthesis generally proceeds via two main stages:

  • Stage 1: Formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid (or its ester) and cyanamide under acidic conditions.
  • Stage 2: Cyclization of the guanidine intermediate with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to yield the target compound.

Detailed Preparation Methods

Guanidine Intermediate Formation

  • Starting materials: 3-amino-4-methylbenzoic acid or its methyl/ethyl ester; cyanamide.
  • Reaction conditions: Acidic medium, typically hydrochloric acid.
  • Solvents: Alcoholic solvents such as methanol, ethanol, or primary isoamyl alcohol; sometimes aqueous mixtures.
  • Temperature: 50–100 °C.
  • Reaction time: Several hours (3–6 hours).
  • Product: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt (guanidine hydrochloride intermediate).

Example procedure:

  • 3-amino-4-methylbenzoic acid (50 g) is reacted with 50% aqueous cyanamide (36.1 g) in primary isoamyl alcohol (400 mL).
  • Hydrochloric acid (36%, 40.2 g) is added dropwise at 50–65 °C.
  • The mixture is heated to 100 °C and maintained for 3 hours, followed by additional acid addition and 5 hours further reaction.
  • After solvent removal and precipitation with acetone, the guanidine hydrochloride intermediate is isolated with ~60% yield and melting point 296–298 °C.

Cyclization to Target Compound

  • Reactants: Guanidine hydrochloride intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one.
  • Solvents: Alcohols (methanol, ethanol, propanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
  • pH: Mildly basic to neutral (pH 7–12, preferably 8–9).
  • Temperature: 50–150 °C, commonly 80–100 °C.
  • Reaction time: 7–12 hours, typically 8–9 hours.
  • Post-reaction: Recrystallization from alcohol-water mixtures with pH adjustment and activated carbon decolorization.

Example procedure:

  • The guanidine intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one are reacted in an alcoholic solvent at 80–100 °C for 8–9 hours.
  • After reaction completion, the mixture is treated with sodium hydroxide and hydrochloric acid to adjust pH, followed by filtration and drying to yield the target acid with purity >99.8%.

Alternative and Improved Processes

One-Pot Process

  • A one-pot process condenses the nitrate salt of the guanidine intermediate with the dimethylamino ketone in a high boiling solvent (e.g., 1-butanol) in the presence of a base.
  • The ester formed in situ is hydrolyzed under reflux to yield the target acid.
  • This method reduces multiple isolation and purification steps, improving time efficiency and scalability.

Use of Guanidine Hydrochloride vs. Guanidine Nitrate

  • Guanidine hydrochloride salt is preferred over nitrate salt due to better safety profile (avoiding explosive ammonium nitrate), improved stability, and higher yield.
  • The hydrochloride salt also facilitates the cyclization step with better reproducibility and product purity.

Comparative Data Table of Key Parameters

Parameter Method Using Guanidine Hydrochloride Method Using Guanidine Nitrate Notes
Starting material 3-amino-4-methylbenzoic acid 3-amino-4-methylbenzoic acid ester Acid vs. ester form
Guanidine formation solvent Primary isoamyl alcohol Ethanol Different alcohol solvents
Acid used for guanidine formation Hydrochloric acid Hydrochloric acid Same acid
Guanidine intermediate yield ~60.3% Not specified Hydrochloride method higher yield
Cyclization solvent Alcohols, ketones, esters, aromatics 1-butanol Broader solvent choice in hydrochloride method
Cyclization temperature 80–100 °C Reflux (~117 °C for 1-butanol) Similar temperature range
Cyclization time 7–12 hours 12 hours Comparable
Hydrolysis step Post-cyclization, pH adjustment In situ hydrolysis in one pot One-pot process reduces steps
Final product purity >99.8% Not explicitly stated High purity in hydrochloride method
Safety and environmental impact Improved (no nitrate salts) Uses nitrate salts (explosive risk) Hydrochloride preferred industrially
Overall yield ~42.6% (total recovery) ~29.6% (reported background) Hydrochloride method more efficient

Research Findings and Advantages

  • The hydrochloride guanidine intermediate route shortens the synthesis from four steps to two, simplifying operations and reducing costs by nearly 20% compared to older methods.
  • Avoidance of protection/deprotection steps of the carboxyl group enhances process efficiency.
  • The hydrochloride salt intermediate is safer and more stable than nitrate salts, facilitating scale-up.
  • The one-pot process combining condensation and hydrolysis reduces solvent use, time, and labor, making it more commercially viable.
  • The final product exhibits high purity and low impurity content, critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Tyrosine Kinase Inhibition
    4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is noted for its role as an intermediate in the synthesis of Nilotinib (AMN107), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib selectively inhibits BCR-ABL kinase, which is crucial in the pathogenesis of CML.
  • Anticancer Research
    The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrimidine and pyridine rings, which are known to interact with various biological targets involved in cancer progression. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia and solid tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityK562 (Leukemia)5.2
CytotoxicityMCF7 (Breast Cancer)7.8
Tyrosine Kinase InhibitionBCR-ABLIC50 < 10

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that incorporate various coupling methods to attach the pyridine and pyrimidine moieties to the benzoic acid framework. This complexity highlights the importance of this compound as an intermediate for synthesizing more complex pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways essential for cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective component in anti-cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Key Differences Pharmacological Role Reference(s)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid 641569-94-0 C₁₇H₁₄N₄O₂ Parent compound; carboxylic acid group Nilotinib intermediate; HDAC-kinase hybrids
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate 641569-97-3 C₁₉H₁₈N₄O₂ Ethyl ester replaces carboxylic acid Synthetic precursor for nilotinib
Methyl 4-((4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenylamino)methyl)benzoate - C₂₇H₂₄N₆O₂ Additional benzylamino-methyl group HDAC-kinase hybrid (IC₅₀: 0.2 μM for Bcr-Abl)
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine 152460-10-1 C₁₆H₁₅N₅ Lacks carboxylic acid; amine substituent Intermediate in kinase inhibitor synthesis

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives The ethyl ester analog (CAS 641569-97-3) exhibits higher lipophilicity, improving membrane permeability but requiring hydrolysis to the active carboxylic acid form for pharmacological activity . The methyl ester derivative (Compound 25 in ) introduces a benzylamino-methyl group, enhancing binding affinity to kinase targets (e.g., Bcr-Abl IC₅₀ = 0.2 μM vs. parent compound’s IC₅₀ = 0.3 μM) .

Amino Group Modifications N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1) lacks the carboxylic acid group, reducing solubility but enabling alternative binding interactions in kinase inhibition .

Biologische Aktivität

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance:

  • In Vitro Studies :
    • The compound exhibited potent inhibitory effects against various cancer cell lines, including K562 (leukemia), with IC50 values around 2.27 µM, indicating strong antiproliferative activity.
    • It showed comparable activity to established drugs like sorafenib, particularly against renal carcinoma cell lines.
  • Kinase Inhibition :
    • The Bcr–Abl1 kinase inhibition assay revealed that the compound effectively inhibits this target, which is crucial in chronic myeloid leukemia (CML).

Structure-Activity Relationship (SAR)

The presence of the pyridine and pyrimidine moieties is crucial for the biological activity of this compound. Modifications to these groups can significantly alter its potency. For example:

  • The introduction of halogen atoms at specific positions on the pyrimidine ring has been shown to enhance activity against various cell lines.

Study 1: Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of pyridine derivatives, including this compound. The results indicated that compounds with hydroxyl groups significantly improved activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.021 μM for certain derivatives.

Study 2: Kinase Inhibition Profile

In another investigation focusing on kinase inhibitors, the compound was tested against a panel of kinases involved in tumorigenesis. It demonstrated effective inhibition of several kinases, supporting its role as a potential therapeutic agent in cancer treatment.

Data Summary Table

Cell LineIC50 Value (µM)Mechanism of Action
K562 (Leukemia)2.27Bcr–Abl1 Kinase Inhibition
HL-601.42Antiproliferative Activity
OKP-GS4.56Targeting Renal Carcinoma
HeLa<0.021Enhanced Activity with Hydroxyl Groups

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, and how are they determined?

  • Answer : The compound has a molecular formula of C₁₇H₁₄N₄O₂ (monoisotopic mass: 306.1117 g/mol) and a ChemSpider ID of 8578318 . Characterization typically involves:
  • Mass spectrometry for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to resolve aromatic protons and amine/amide linkages.
  • Melting point analysis (though specific values are not reported in the evidence, analogs like methyl esters show mp data in synthesis protocols ).
    • Methodological Tip : Use HPLC or LC-MS to verify purity (>95%) and detect impurities, as described in derivative syntheses .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Answer : A reductive alkylation approach is common. For example:
  • React 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate in a benzene–ethanol mixture, followed by NaBH₄ reduction in acetic acid .
  • Key parameters: Control pH (via AcOH), temperature (room temp for stability), and stoichiometry (1:1 amine:aldehyde ratio) .
    • Safety Note : Use fume hoods and PPE due to pyridine/pyrimidine intermediates (see safety protocols in ).

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Answer : Derivatization is effective:
  • Synthesize the methyl ester (e.g., methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate) to enhance lipophilicity temporarily. Hydrolysis under mild basic conditions regenerates the free acid .
  • Use co-solvents like DMSO (≤1% v/v) to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Answer : Consider the following approaches:
  • Batch consistency : Verify purity (>98% via HPLC) and storage conditions (store at +5°C under inert gas to prevent degradation) .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, ionic strength).
  • Structural analogs : Compare with trifluoromethyl or piperazine-containing derivatives (e.g., LY2409881 hydrochloride) to identify substituent effects on activity .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer :
  • LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 306→154 for the parent ion). Use isotopically labeled internal standards (e.g., ¹³C₆-benzoic acid derivatives) .
  • Microscopy-based techniques : Fluorescent tagging via amide coupling (e.g., with Cy5-NHS ester) for cellular uptake studies .

Q. How can structure-activity relationships (SAR) be explored for pyridinyl-pyrimidinyl benzoic acid derivatives?

  • Answer :
  • Core modifications : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl to assess binding pocket tolerance .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance metabolic stability .
  • Data tools : Use molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., Abl1 or EGFR) to predict binding modes .

Q. Safety and Handling

  • Storage : Store at +5°C in sealed, argon-purged containers to prevent oxidation .
  • Hazards : Classified as H300 (fatal if swallowed) and H315 (skin irritation). Use gloves (nitrile) and avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.